molecular formula C11H10FNOS B3041548 [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 317319-23-6

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol

Cat. No.: B3041548
CAS No.: 317319-23-6
M. Wt: 223.27 g/mol
InChI Key: JENCFLAMJRGILT-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol is a fluorophenyl-substituted thiazole derivative of high interest in medicinal chemistry and drug discovery research. This compound features a critical thiazole core, a scaffold widely recognized for its significant biological activity . Researchers utilize this chemical entity as a key synthetic intermediate or precursor for developing more complex heterocyclic compounds with potential therapeutic applications. Structural analogs of this compound, particularly those based on the 4-methyl-2-arylthiazole framework, have demonstrated promising cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 in preclinical studies . Furthermore, related thiazole derivatives have shown substantial in vitro antimicrobial and antifungal efficacy against pathogens including Escherichia coli, Proteus mirabilis, and Candida albicans, highlighting the value of this structural class in addressing antibiotic resistance . The methanol functional group at the 5-position of the thiazole ring offers a versatile handle for further chemical modification, allowing researchers to synthesize amides, esters, or ether derivatives, or to conjugate the thiazole system to other pharmacophores for structure-activity relationship (SAR) studies. The presence of the 4-fluorophenyl substituent is a common feature in many bioactive molecules, often influencing pharmacokinetic properties and target binding affinity. This product is intended for research purposes only by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENCFLAMJRGILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246742
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-23-6
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the condensation of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: In medicinal chemistry, thiazole derivatives are known for their pharmacological properties. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Thiazoles
  • Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):

    • Replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent.
    • Demonstrated antimicrobial activity, suggesting halogen choice (Cl vs. F) influences bioactivity. Chlorine’s larger atomic radius and electronegativity may enhance hydrophobic interactions in binding pockets .
  • {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol: Features a trifluoromethyl (–CF3) group adjacent to the fluorine on the phenyl ring.
Functional Group Modifications
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :

    • Replaces the hydroxymethyl group with an ester (–COOEt).
    • The ester group may improve cell membrane permeability but reduce hydrogen-bonding capacity compared to the polar –CH2OH group .
  • (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-fluorophenyl)prop-2-en-1-one: A chalcone-thiazole hybrid with a propenone linker. Exhibits DNA gyrase B inhibition (IC50 = 7.29), highlighting the role of extended conjugation in enhancing enzyme binding .
Antimicrobial Activity
  • Compound 4’s antimicrobial activity suggests that halogenated thiazoles with triazole-pyrazole hybrids are promising scaffolds. The target compound’s fluorine substituent may offer similar or improved activity due to fluorine’s smaller size and higher electronegativity compared to chlorine .
Enzyme Inhibition
  • Chalcone-thiazole hybrids (e.g., Compound 22) demonstrate the importance of conjugated systems for DNA gyrase inhibition. The target compound’s hydroxymethyl group could facilitate interactions with polar residues in enzyme active sites .

Physical and Crystallographic Properties

  • Crystallography : Isostructural compounds (e.g., Compounds 4 and 5 in ) crystallize in triclinic systems (space group P 1 ) with two independent molecules per asymmetric unit. The fluorophenyl group in these structures is oriented perpendicular to the thiazole plane, suggesting similar conformational behavior in the target compound .
  • Solubility : The hydroxymethyl group in the target compound may improve aqueous solubility compared to ester or ketone derivatives (e.g., ’s ethyl carboxylate), which are more lipophilic .

Biological Activity

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole ring structure is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a detailed analysis of its mechanisms of action.

  • Molecular Formula : C10H10FN2S
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : [2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanol

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives of thiazole exhibit significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Anticancer Activity

Research has demonstrated that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited an IC50 value of 15 µM against A549 (lung cancer) cells and 20 µM against MCF7 (breast cancer) cells, indicating significant antiproliferative activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which may contribute to its antidepressant effects.
  • Receptor Binding : The compound may bind to specific receptors involved in apoptosis signaling, leading to increased cell death in cancerous cells.

Structure-Activity Relationship (SAR)

The structural components of this compound play crucial roles in determining its biological activity:

  • Thiazole Ring : Essential for the antimicrobial and anticancer effects.
  • Fluorophenyl Group : Enhances biological activity through improved membrane penetration and receptor binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol

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